molecular formula C17H23NO B14128911 N-phenylundec-10-ynamide

N-phenylundec-10-ynamide

Cat. No.: B14128911
M. Wt: 257.37 g/mol
InChI Key: UTIMOLVNMHEYIR-UHFFFAOYSA-N
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Description

N-phenylundec-10-ynamide is a compound belonging to the class of ynamides, which are characterized by a carbon-carbon triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This unique structure imparts diverse reactivities to ynamides, making them versatile building blocks in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylundec-10-ynamide can be achieved through various methods. One common approach involves the use of trichloroethene as an inexpensive two-carbon synthon. The reaction typically proceeds under mildly basic conditions, where the addition of an amide to dichloroacetylene leads to the formation of a dichloroenamide intermediate. This intermediate can then be converted to the desired ynamide .

Industrial Production Methods

Industrial production of this compound often involves copper-catalyzed couplings of amides with alkynes or their derivatives. This method is favored due to its high regioselectivity and the ability to accommodate a wide range of substrates, including acyclic carbamates, hindered amides, and aryl amides .

Chemical Reactions Analysis

Types of Reactions

N-phenylundec-10-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Brønsted acids, transition metal catalysts, and radical initiators. Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include trisubstituted enamides, N-heterocycles, and various functionalized derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of N-phenylundec-10-ynamide involves its highly polarized triple bond, which enables unique chemical transformations. The electron-withdrawing group on the nitrogen atom enhances the reactivity of the triple bond, facilitating various catalytic and non-catalytic reactions. Molecular targets and pathways involved include the formation of keteniminium ions and the activation of radical intermediates .

Comparison with Similar Compounds

N-phenylundec-10-ynamide can be compared with other ynamides, such as N-phenylpropiolamide and N-phenylbut-2-ynamide. These compounds share similar structural features but differ in their chain lengths and substituents. The uniqueness of this compound lies in its longer carbon chain, which imparts distinct reactivity and selectivity in chemical reactions .

List of Similar Compounds

  • N-phenylpropiolamide
  • N-phenylbut-2-ynamide
  • N-phenylhex-5-ynamide

This compound stands out due to its versatility and wide range of applications in various fields of scientific research and industry.

Properties

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

N-phenylundec-10-ynamide

InChI

InChI=1S/C17H23NO/c1-2-3-4-5-6-7-8-12-15-17(19)18-16-13-10-9-11-14-16/h1,9-11,13-14H,3-8,12,15H2,(H,18,19)

InChI Key

UTIMOLVNMHEYIR-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

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